Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate
Description
Significance of Stable Isotope Labeling in Chemical and Biological Sciences
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive isotopes. wikipedia.org These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), differ from their more abundant counterparts only by the number of neutrons in their nucleus, which results in a different atomic mass. nih.govnih.gov This mass difference allows them to be detected and tracked using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
The key advantage of stable isotopes is that they are non-radioactive, making them safe for a wide range of applications, including studies in living organisms and humans, without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.comiaea.org This technique is indispensable for tracing the journey of molecules through complex systems, helping researchers to understand metabolic pathways, reaction mechanisms, and the pharmacokinetics of drugs. fiveable.me
Table 1: Common Stable Isotopes in Research
| Element | Stable Isotope | Natural Abundance (%) |
|---|---|---|
| Hydrogen | Deuterium (²H or D) | 0.0156 |
| Carbon | Carbon-13 (¹³C) | 1.11 |
| Nitrogen | Nitrogen-15 (¹⁵N) | 0.37 |
| Oxygen | Oxygen-18 (¹⁸O) | 0.20 |
Data derived from multiple sources. nih.govnih.gov
Deuterium (²H), or heavy hydrogen, is a stable isotope of hydrogen that contains one proton and one neutron. clearsynth.comyoutube.com Its mass is approximately double that of the common hydrogen isotope, protium (B1232500) (¹H). clearsynth.com This significant mass difference is the largest among all stable isotopes and leads to a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
Specifically, a carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than a carbon-hydrogen (C-H) bond. libretexts.org This means more energy is required to break a C-D bond, causing reactions that involve the cleavage of this bond to proceed more slowly. wikipedia.org This effect is widely exploited in pharmaceutical research to enhance the metabolic stability of drugs. uniupo.itnih.govacs.org By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, chemists can slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. nih.govnih.gov Deuterium is also used as a tracer in mechanistic studies, NMR solvents, and in the development of clean energy through nuclear fusion research. clearsynth.comacs.orgisowater.com
Table 2: Properties of Hydrogen Isotopes
| Isotope | Symbol | Protons | Neutrons | Natural Abundance (%) | Stability |
|---|---|---|---|---|---|
| Protium | ¹H | 1 | 0 | 99.9844 | Stable |
| Deuterium | ²H or D | 1 | 1 | 0.0156 | Stable |
| Tritium | ³H or T | 1 | 2 | Traces | Radioactive |
Data derived from multiple sources. nih.gov
Stable isotope labeling is a powerful tool for unraveling the intricate details of molecular mechanisms and metabolic pathways. numberanalytics.comslideshare.net By introducing isotopically labeled molecules (tracers) into a biological or chemical system, scientists can track the transformation of these molecules into various products. nih.govoup.comoup.com This allows for the direct measurement and mapping of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. nih.gov
For instance, using substrates labeled with ¹³C or ¹⁵N, researchers can follow the atoms through glycolysis, the TCA cycle, and amino acid metabolism, providing a dynamic picture of cellular activity that is not possible with unlabeled studies. nih.govnih.gov This approach helps in identifying novel metabolic pathways, understanding how diseases alter metabolism, and determining the mechanism of enzyme-catalyzed reactions. nih.govnih.gov In drug development, stable isotope-labeled compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to understand a drug's disposition and to identify its metabolites. diagnosticsworldnews.com
Contextualizing Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate within Pyridine (B92270) Derivative Chemistry
The compound this compound belongs to the broad and vital class of pyridine derivatives. The pyridine ring is a fundamental heterocyclic scaffold that is central to many areas of organic and biochemical research.
The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone in medicinal chemistry and organic synthesis. ajrconline.orgrsc.org It is a structural component in thousands of existing drug molecules and numerous natural products, including vitamins (like niacin and pyridoxine), coenzymes, and alkaloids. ajrconline.orgrsc.orglifechemicals.com
The significance of the pyridine ring stems from its unique chemical properties. The nitrogen atom imparts basicity, polarity, and the ability to form hydrogen bonds, which can improve the pharmacokinetic properties of drug candidates, such as water solubility. ajrconline.orgnih.govnih.gov Pyridine derivatives exhibit a vast range of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal properties. researchgate.nettandfonline.comnih.gov Consequently, the pyridine nucleus is considered a "privileged scaffold" in drug discovery, frequently incorporated into new therapeutic agents to enhance potency, binding affinity, and metabolic stability. rsc.orgnih.govresearchgate.net An analysis of drugs approved by the U.S. FDA over the last decade shows that pyridine is the most frequently occurring heterocyclic structure. acs.org
Table 3: Examples of Pyridine-Containing Drugs
| Drug Name | Therapeutic Use |
|---|---|
| Isoniazid | Antitubercular |
| Omeprazole | Antiulcer |
| Amlodipine | Antihypertensive |
| Atorvastatin | Cholesterol-lowering |
| Abiraterone | Anticancer |
Data derived from multiple sources. lifechemicals.comnih.govresearchgate.net
The specific placement of two deuterium atoms on the carbon adjacent to the ester carbonyl group (the 1,1- or α-position of the acetate (B1210297) moiety) in this compound is a deliberate strategy rooted in mechanistic and metabolic considerations. The C-H bonds at this α-position are often susceptible to metabolic oxidation by enzymes such as cytochrome P450. nih.gov This position can be a metabolic "soft spot," leading to the rapid breakdown of the molecule and limiting its therapeutic potential.
By replacing these hydrogens with deuterium, the C-D bonds formed are significantly stronger than the original C-H bonds. libretexts.org This substitution leverages the primary kinetic isotope effect (KIE), which slows down the rate of any reaction where the cleavage of this bond is the rate-determining step. wikipedia.orgnih.govprinceton.edu The intended outcome is to block or reduce metabolic degradation at this specific site. nih.govnih.gov This can lead to improved metabolic stability, increased drug exposure, and potentially a better pharmacokinetic profile compared to the non-deuterated version of the compound. uniupo.itnih.gov This strategy of "precision deuteration" allows medicinal chemists to fine-tune the properties of a molecule to enhance its performance as a potential drug. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2,2-dideuterio-2-(5-ethylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-9-5-6-10(12-8-9)7-11(13)14-4-2/h5-6,8H,3-4,7H2,1-2H3/i7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRZBGHRCPLKI-RJSZUWSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661961 | |
| Record name | Ethyl (5-ethylpyridin-2-yl)(~2~H_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189654-25-8 | |
| Record name | Ethyl (5-ethylpyridin-2-yl)(~2~H_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Ethyl 2 Pyridinyl 1,1 D2 Acetate
General Principles of Deuterated Compound Synthesis
The synthesis of deuterated compounds relies on a set of established chemical principles that allow for the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612). nih.govmusechem.com These methods can be broadly categorized into three main strategies: hydrogen-deuterium exchange, de novo synthesis using deuterated precursors, and catalytic deuteration.
Hydrogen-Deuterium Exchange (H-D Exchange) Strategies
Hydrogen-deuterium exchange (H-D exchange) is a chemical reaction where a hydrogen atom in a molecule is swapped for a deuterium atom, typically from a deuterium-rich source like heavy water (D₂O). wikipedia.org This process is particularly effective for acidic protons, such as those adjacent to a carbonyl group, due to the formation of enolate intermediates. nih.govlibretexts.org The exchange can be catalyzed by acids, bases, or metals. wikipedia.orgnih.gov
Base-catalyzed H-D exchange is a common and straightforward method for introducing deuterium at the α-carbon of carbonyl compounds, including esters. nih.gov The reaction proceeds through the formation of an enolate, which is then protonated by a deuterium source. nih.govresearchgate.net The efficiency of this exchange is often high, with deuterium incorporation levels exceeding 90%. nih.gov
Acid-catalyzed H-D exchange is also utilized, particularly for introducing deuterium into aromatic systems. nih.gov For carbonyl compounds, acid catalysis promotes the formation of an enol intermediate, which can then react with a deuterated acid to incorporate deuterium at the α-position. libretexts.org
Table 1: Comparison of H-D Exchange Catalysis
| Catalyst Type | Mechanism | Typical Substrates | Advantages | Challenges |
| Base-Catalyzed | Enolate formation | Ketones, aldehydes, esters, amides | High selectivity for α-hydrogens, simple procedure | Potential for side reactions with base-sensitive groups |
| Acid-Catalyzed | Enol formation | Aromatic compounds, carbonyls | Effective for various substrates | Can lead to a mixture of products, requires strong acids |
| Metal-Catalyzed | σ-bond metathesis, C-H activation | Alkanes, (hetero)aromatics | High deuterium incorporation, wide functional group tolerance | Can require precious metal catalysts, control of regioselectivity can be difficult |
De Novo Synthesis Utilizing Deuterated Precursors
De novo synthesis involves constructing a complex molecule from simpler, often commercially available, deuterated building blocks. enamine.netenamine.netwikipedia.org This bottom-up approach offers precise control over the location of deuterium incorporation. clearsynth.com For the synthesis of Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate, this could involve using deuterated ethyl acetate (B1210297) or a deuterated pyridine (B92270) derivative as a starting material.
The use of deuterated building blocks is a powerful strategy, especially when specific and high levels of deuteration are required. enamine.netenamine.netclearsynth.com Companies like Enamine and Clearsynth offer a variety of deuterated reagents for this purpose. enamine.netenamine.netclearsynth.com For instance, the synthesis could start with a deuterated methyl group which is then elaborated into the final product. rsc.org
This method is integral in drug discovery for creating novel deuterated compounds, as exemplified by the FDA approval of deucravacitinib, a de novo deuterated drug. nih.gov
Catalytic Deuteration Approaches
Catalytic deuteration methods offer efficient and often highly selective ways to introduce deuterium. These approaches can involve transition metal catalysts that facilitate the exchange of C-H bonds with deuterium from sources like D₂ or D₂O. digitellinc.comacs.org
Recent advancements have led to the development of catalyst systems that operate under mild conditions and tolerate a wide range of functional groups. digitellinc.comacs.org For example, iron complexes have been shown to catalyze H/D exchange in (hetero)aromatic hydrocarbons with high efficiency. acs.org Similarly, platinum and rhodium on carbon have been used as a mixed catalytic system for the multiple deuteration of alkanes. rsc.org
For α-deuteration of carbonyl compounds, Lewis acid catalysts like B(C₆F₅)₃ have been employed in conjunction with D₂O to achieve high levels of deuterium incorporation in various bioactive molecules. nih.govnih.gov This method proceeds through the formation of a boron-enolate intermediate. nih.gov
Specific Synthetic Routes for this compound
The synthesis of this compound requires the specific introduction of two deuterium atoms at the carbon alpha to the ester functionality.
Deuteration at Alpha-Carbon Positions in Ester Systems
The α-hydrogens of esters are acidic enough to be exchanged for deuterium under basic or acidic conditions. nih.govlibretexts.org A common method involves treating the corresponding non-deuterated ester with a base in the presence of a deuterium source like D₂O. researchgate.net
The reaction proceeds via an enolate intermediate. The choice of base and reaction conditions is crucial to avoid unwanted side reactions such as hydrolysis or transesterification.
Table 2: Methods for α-Deuteration of Esters
| Method | Reagents | Key Intermediate | Deuterium Incorporation | Reference |
| Base-Catalyzed H-D Exchange | NaOD, D₂O | Enolate | High | nih.gov |
| Acid-Catalyzed H-D Exchange | DCl, D₂O | Enol | Moderate to High | libretexts.org |
| Lewis Acid Catalysis | B(C₆F₅)₃, D₂O | Boron-enolate | Up to >98% | nih.gov |
Integration of Pyridine Ring System in Deuterated Synthesis
The synthesis of the target molecule also involves the presence of a 5-ethyl-2-pyridinyl group. The pyridine ring can be introduced either before or after the deuteration step. Introducing the pyridine ring system can be achieved through various synthetic methodologies. nih.govwikipedia.orgresearchgate.netumich.edu
One approach involves the Zincke reaction, which allows for the ring-opening and subsequent ring-closing of pyridines, enabling the incorporation of isotopes like ¹⁵N and potentially deuterium at specific positions. chemrxiv.orgacs.orgchemrxiv.org Another strategy could involve the Hantzsch pyridine synthesis, which constructs the pyridine ring from simpler precursors. wikipedia.org
Alternatively, a pre-functionalized deuterated building block containing the pyridine moiety could be utilized. For instance, a deuterated version of 5-ethyl-2-picoline could be a potential starting material, which would then be further elaborated to form the final ester.
The choice of synthetic route will depend on the availability of starting materials, desired yield, and the need to control regioselectivity during the deuteration and ring-forming or modification steps.
Optimization of Deuteration Efficiency and Regioselectivity
The successful synthesis of this compound hinges on the optimization of reaction conditions to maximize deuteration efficiency and ensure high regioselectivity at the C-1 position of the acetate group. While direct methods for the deuteration of the target molecule are not extensively detailed in the public domain, principles from related deuteration studies on pyridine derivatives can be applied.
Key parameters that are typically optimized include the choice of deuterium source, catalyst, solvent, temperature, and reaction time. For the specific deuteration at the alpha-position to the carbonyl group of the acetate moiety, base-catalyzed hydrogen-deuterium exchange is a common and effective strategy.
Table 1: Key Parameters for Optimization of Deuteration
| Parameter | Options and Considerations | Expected Impact on Efficiency and Regioselectivity |
| Deuterium Source | D₂O, Deuterated solvents (e.g., CD₃OD), Deuterium gas (D₂) | D₂O is a cost-effective and common deuterium source. The choice can influence the rate of exchange and potential for side reactions. |
| Catalyst/Base | NaOD, K₂CO₃ in D₂O, LDA in deuterated THF | The strength and nature of the base are critical for deprotonation at the desired carbon center, influencing both the rate and selectivity of deuteration. |
| Solvent | Aprotic vs. Protic deuterated solvents | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. It can also participate in the deuterium exchange. |
| Temperature | Varies depending on the method | Higher temperatures can increase reaction rates but may lead to reduced selectivity and decomposition. ansto.gov.au |
| Reaction Time | Monitored by techniques like NMR or MS | Sufficient time is required for complete deuterium exchange, but prolonged times can increase the risk of side products. |
Research on related pyridine derivatives has shown that high levels of deuterium incorporation can be achieved. For instance, studies on the deuteration of other pyridyl compounds have demonstrated the importance of selecting the appropriate catalyst and reaction conditions to achieve site-selective deuteration. rsc.org The optimization process for this compound would involve a systematic variation of these parameters, with careful monitoring of the isotopic purity and regioselectivity of the product.
Advanced Synthetic Techniques and Scalability
The demand for deuterated compounds in pharmaceutical development necessitates the development of advanced synthetic techniques that are not only efficient but also scalable for industrial production. nih.gov Flow chemistry and electrochemical methods represent two such promising approaches for deuterium incorporation.
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. ansto.gov.autn-sanso.co.jp These features can lead to higher efficiency, better selectivity, and easier scalability. ansto.gov.au
A typical flow chemistry setup for deuteration would involve pumping a solution of the starting material, Ethyl (5-Ethyl-2-pyridinyl)acetate, and a deuterium source through a heated reactor column packed with a solid-supported catalyst. tn-sanso.co.jp
Table 2: Comparison of Batch vs. Flow Chemistry for Deuteration
| Feature | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-to-volume ratio |
| Mass Transfer | Can be inefficient, leading to local concentration gradients | Highly efficient, promoting better mixing and reaction rates |
| Reaction Control | Less precise control over temperature and time | Precise control over residence time and temperature |
| Scalability | Often challenging, requiring larger reactors | More straightforward by running the system for longer periods |
| Safety | Higher risks with exothermic reactions and hazardous materials | Improved safety due to smaller reaction volumes at any given time |
The National Deuteration Facility (NDF) has highlighted the potential of flow chemistry to increase production capacity and reduce decomposition in the synthesis of deuterated molecules. ansto.gov.au By carefully controlling reaction time and temperature, flow chemistry can improve selectivity and minimize the formation of byproducts. ansto.gov.au
Electrochemical synthesis is emerging as a powerful and environmentally friendly tool for C-H functionalization, including deuteration. bohrium.comresearchgate.netresearchgate.net These methods can often be performed at room temperature without the need for strong acids, bases, or metal catalysts. researchgate.netnih.govrepec.org
In the context of pyridine derivatives, electrochemical methods have been successfully employed for C-H deuteration using D₂O as the deuterium source. bohrium.comresearchgate.netresearchgate.net The process typically involves an undivided electrochemical cell with specific electrodes and an electrolyte. researchgate.net For a substrate like this compound, an electrochemical approach could offer high regioselectivity for the alpha-position of the acetate group, although the specific conditions would need to be developed.
Mechanistic studies on the electrochemical deuteration of other pyridine derivatives have shown that the reaction can proceed with high efficiency and selectivity. researchgate.netresearchgate.net The scalability of electrochemical reactions is also being addressed, with the potential for continuous flow setups. researchgate.net
Table 3: Components of an Electrochemical Deuteration System
| Component | Function and Common Materials |
| Anode | Site of oxidation; Graphite felt is a common choice. researchgate.net |
| Cathode | Site of reduction; Lead (Pb) has been used effectively. researchgate.net |
| Electrolyte | Provides ionic conductivity; Tetrabutylammonium iodide (nBu₄NI) is a frequently used example. researchgate.net |
| Solvent | Dissolves the substrate and electrolyte; Anhydrous dimethylformamide (DMF) is a suitable option. researchgate.net |
| Deuterium Source | Provides the deuterium atoms; Heavy water (D₂O) is an economical and readily available choice. researchgate.net |
The development of these advanced synthetic techniques is crucial for the efficient and scalable production of this compound, paving the way for its potential applications in pharmaceutical research.
Spectroscopic and Analytical Characterization of Ethyl 5 Ethyl 2 Pyridinyl 1,1 D2 Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Detection and Purity Assessment
NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural elucidation of deuterated compounds. rug.nl It not only confirms the position of the deuterium labels but also provides an assessment of the isotopic enrichment. rsc.org A combined approach using Deuterium (²H), Proton (¹H), and Carbon-13 (¹³C) NMR offers a complete picture of the molecule's structure and isotopic composition. wiley.com
Deuterium NMR (²H NMR) is a direct method for observing the deuterium nuclei within a molecule. sigmaaldrich.com For highly enriched compounds like Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate, ²H NMR is an appealing alternative to ¹H NMR for verification and enrichment determination. sigmaaldrich.com
The ²H NMR spectrum of this compound is expected to show a single prominent signal corresponding to the two deuterium atoms at the C-1 position of the acetate (B1210297) group (-CD₂-). The chemical shift of this signal would be nearly identical to that of the corresponding protons in the non-deuterated parent compound. A key feature of ²H NMR is that the experiment can be run in non-deuterated solvents, which is unconventional for other types of NMR. sigmaaldrich.com The presence of a single resonance in the expected region confirms that deuteration has occurred specifically at the intended C-1 position. The integration of this signal, relative to a known standard, can provide a quantitative measure of the deuterium content.
Proton NMR (¹H NMR) spectroscopy provides clear evidence of deuterium incorporation by observing the absence of signals corresponding to the replaced protons. nih.gov In the ¹H NMR spectrum of this compound, the most notable feature is the disappearance of the singlet that corresponds to the two α-protons of the acetate group (-CH₂-) in its non-deuterated counterpart.
The extent of deuteration can be estimated by comparing the integration of any residual, un-deuterated -CH₂- signal against other stable proton signals within the molecule, such as those of the ethyl groups. nih.gov The remaining proton signals from the pyridine (B92270) ring and the two ethyl groups are expected to be present with their characteristic chemical shifts and coupling patterns. Minor upfield shifts for protons on adjacent carbons (β-isotope shifts) may be observed, but these effects are typically very small. nih.gov
Interactive Table 1: Predicted ¹H NMR Data for this compound
This table presents the expected chemical shifts (δ) in ppm, multiplicity, and assignments for the proton signals. The data is based on typical values for substituted pyridine and ethyl acetate moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 | Doublet | Pyridine H-6 |
| ~7.6 | Doublet of Doublets | Pyridine H-4 |
| ~7.2 | Doublet | Pyridine H-3 |
| ~4.2 | Quartet | -O-CH₂ -CH₃ |
| ~2.7 | Quartet | Pyridine-CH₂ -CH₃ |
| ~1.3 | Triplet | Pyridine-CH₂-CH₃ |
| ~1.2 | Triplet | -O-CH₂-CH₃ |
| Absent | - | -CO-CD₂ -Py |
Carbon-13 NMR provides further confirmation of deuteration through isotope effects on the carbon chemical shifts (δ) and changes in signal multiplicity. nih.gov The carbon atom directly bonded to deuterium exhibits the most significant changes.
For this compound, the C-1 carbon of the acetate group, which is directly attached to the two deuterium atoms, will appear as a triplet in the ¹³C{¹H} NMR spectrum due to one-bond coupling to deuterium (¹J_CD). olemiss.edu This is a result of the spin (I=1) of the deuterium nucleus. Furthermore, this carbon signal will be shifted upfield compared to its non-deuterated analog, an effect known as a primary deuterium isotope effect. nih.gov Adjacent carbons (the carbonyl carbon and the C-2 of the pyridine ring) may also exhibit small, upfield shifts known as two-bond deuterium isotope effects (²ΔC(D)). nih.govnih.gov These characteristic changes provide unambiguous evidence for the site of deuteration. nih.gov
Interactive Table 2: Predicted ¹³C NMR Data and Deuterium Isotope Effects
This table shows the expected chemical shifts for the carbon atoms and highlights the predicted changes upon deuteration at the C-1 position.
| Carbon Assignment | Expected δ (ppm) (Non-deuterated) | Expected δ (ppm) (Deuterated) | Multiplicity (Deuterated) | Isotope Shift |
| Carbonyl C=O | ~170 | Shifted slightly upfield | Singlet | Small ²ΔC(D) |
| Pyridine C-2 | ~155 | Shifted slightly upfield | Singlet | Small ²ΔC(D) |
| Pyridine C-6 | ~148 | No significant change | Singlet | - |
| Pyridine C-4 | ~138 | No significant change | Singlet | - |
| Pyridine C-5 | ~135 | No significant change | Singlet | - |
| Pyridine C-3 | ~122 | No significant change | Singlet | - |
| -O-C H₂- | ~61 | No significant change | Singlet | - |
| -C D₂- | ~45 | Shifted upfield | Triplet | Primary ¹ΔC(D) |
| Pyridine-C H₂- | ~25 | No significant change | Singlet | - |
| Pyridine--CH₂-C H₃ | ~15 | No significant change | Singlet | - |
| -O-CH₂-C H₃ | ~14 | No significant change | Singlet | - |
Mass Spectrometry (MS) in Isotopic Purity and Structural Confirmation
Mass spectrometry is an indispensable technique for verifying the molecular weight of a compound and assessing its isotopic purity. rsc.org It is highly sensitive and requires minimal sample amounts. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and isotopic purity of deuterated compounds. nih.gov By providing highly accurate mass measurements, HRMS can distinguish between ions of the same nominal mass. For this compound, HRMS confirms the incorporation of two deuterium atoms by measuring a molecular weight that is approximately 2 Da greater than the non-deuterated analog.
The isotopic purity is determined by analyzing the relative abundances of the H/D isotopologue ions. nih.gov The spectrum will show a cluster of peaks corresponding to the desired dideuterated species (d₂), as well as any monodeuterated (d₁), and non-deuterated (d₀) impurities. rsc.orgnih.gov By comparing the measured isotopic distribution to the theoretically calculated distribution, the percentage of isotopic enrichment can be accurately calculated. rsc.org
Interactive Table 3: Theoretical Exact Masses of Isotopologues
This table shows the calculated exact masses for the protonated molecular ions [M+H]⁺ of the different isotopologues.
| Isotopologue | Formula | Exact Mass [M+H]⁺ (Da) |
| Non-deuterated (d₀) | C₁₁H₁₆NO₂ | 194.1176 |
| Mono-deuterated (d₁) | C₁₁H₁₅DNO₂ | 195.1238 |
| Di-deuterated (d₂) | C₁₁H₁₄D₂NO₂ | 196.1301 |
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that offers extremely high precision for measuring isotope ratios. youtube.com Unlike HRMS, which analyzes the intact molecule, IRMS typically involves converting the sample into a simple gas (e.g., H₂ and its isotopologue HD) through combustion. rug.nl The instrument then measures the ratio of these simple gases with very high accuracy.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation by its molecular vibrations. In the case of this compound, IR spectroscopy provides a detailed fingerprint of its vibrational modes, which are characteristic of its specific arrangement of atoms and chemical bonds.
The IR spectrum of the parent compound, Ethyl (5-Ethyl-2-pyridinyl)-acetate, would be expected to show several key absorption bands. These include the characteristic stretching vibrations of the C-H bonds in the ethyl and pyridinyl groups, the strong absorption from the carbonyl (C=O) group of the ester, and various stretching and bending vibrations associated with the C-O, C-N, and C-C bonds within the molecule. The aromatic pyridine ring will also exhibit its own set of characteristic absorptions.
The introduction of two deuterium atoms at the α-carbon position (the 1,1-d2 position) in this compound leads to predictable and informative shifts in the IR spectrum, particularly in the vibrational modes involving the deuterated carbon.
Interactive Data Table: Predicted IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) for Ethyl (5-Ethyl-2-pyridinyl)-acetate | Predicted Wavenumber (cm⁻¹) for this compound |
| C-H Stretch (Aromatic) | Pyridine Ring | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | Ethyl Group & -CH₂- | ~2980-2850 | ~2980-2850 |
| C=O Stretch | Ester | ~1740 | Lower frequency shift |
| C-D Stretch | -CD₂- | Not Present | ~2200-2100 |
| C-O Stretch | Ester | ~1250-1000 | Minor shifts expected |
| Pyridine Ring Vibrations | Aromatic Ring | ~1600-1400 | Minor shifts expected |
Deuterium-Induced Vibrational Frequency Shifts
The substitution of hydrogen with deuterium, a heavier isotope, significantly impacts the vibrational frequencies of the bonds involving these atoms. cdnsciencepub.comcdnsciencepub.com This phenomenon, known as the isotopic shift, is a cornerstone of vibrational spectroscopy and provides valuable insights into molecular structure and bond strength. acs.org
In this compound, the most pronounced effect of deuteration is the appearance of new absorption bands corresponding to the C-D stretching vibrations and the shift of bands associated with the deuterated carbon. The C-D stretching vibrations are expected to appear in a "silent" region of the spectrum, typically around 2200-2100 cm⁻¹, where C-H stretching vibrations are absent. cdnsciencepub.com This provides a clear spectroscopic marker for successful deuteration.
Furthermore, the stretching vibration of the carbonyl (C=O) group is expected to exhibit a noticeable shift to a lower wavenumber (a "red shift") upon deuteration of the adjacent carbon. cdnsciencepub.comcdnsciencepub.com This is because the vibrational coupling between the C=O stretch and the bending modes of the adjacent C-H bonds is altered when hydrogen is replaced by the heavier deuterium. The reduced frequency of the C-D bending vibrations leads to a decrease in this coupling, resulting in a lower C=O stretching frequency.
Interactive Data Table: Deuterium-Induced Vibrational Shifts
| Vibrational Mode | Non-Deuterated Compound (cm⁻¹) | Deuterated Compound (cm⁻¹) | Expected Shift |
| C-H Bending (-CH₂-) | ~1465 | Absent/Reduced | - |
| C-D Bending (-CD₂-) | Not Present | ~1050 | Appearance of new band |
| C=O Stretching | ~1740 | ~1725 | ~ -15 cm⁻¹ |
| C-D Stretching | Not Present | ~2200-2100 | Appearance of new band |
Applications of Ethyl 5 Ethyl 2 Pyridinyl 1,1 D2 Acetate in Mechanistic Studies
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a phenomenon where changing an atom in a reactant to one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org This change in rate provides profound insights into the reaction's transition state and can help determine which bonds are broken or formed in the rate-determining step. libretexts.orgicm.edu.pl For Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate, the deuterium (B1214612) atoms at the α-position are a sensitive probe for reactions involving this site.
Primary Kinetic Isotope Effects at the Deuterated Position
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is cleaved during the rate-determining step of a reaction. libretexts.org In the case of this compound, a significant primary KIE would manifest in reactions where one of the C-D bonds at the α-carbon is broken. A classic example is base-catalyzed enolate formation, a key step in many organic reactions like aldol (B89426) and Claisen condensations.
The abstraction of a proton (or deuteron) from the α-carbon by a base is often the slowest step. Because the C-D bond is stronger than the C-H bond, a reaction involving the deuterated compound will proceed more slowly. ias.ac.in The magnitude of this effect, expressed as the ratio of the rate constants (kH/kD), is typically between 2 and 8 for primary C-H/C-D bonds. libretexts.orglibretexts.org Observing a kH/kD value in this range for a reaction of this compound would provide strong evidence that the α-C-D bond is broken in the rate-limiting step. libretexts.org
| Reaction Type | Rate-Determining Step | Expected kH/kD | Mechanistic Implication |
|---|---|---|---|
| Base-Catalyzed Enolate Formation | Abstraction of α-deuteron | ~7 | Confirms C-D bond cleavage is rate-limiting. libretexts.org |
| Ester Hydrolysis (Basic) | Nucleophilic attack at carbonyl | ~1 | Indicates C-D bond is not broken in the slow step. |
Secondary Kinetic Isotope Effects and Steric Considerations
Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step, but is located at or near the reaction center. princeton.edunumberanalytics.com These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Despite their small magnitude, SKIEs provide valuable information about changes in hybridization and the steric environment of the transition state. numberanalytics.comslideshare.net
For this compound, an α-secondary KIE would be observed in reactions where the carbonyl group of the ester is attacked, such as in hydrolysis or transesterification. During these reactions, the hybridization of the carbonyl carbon changes from sp2 to sp3 in the tetrahedral intermediate. This change affects the vibrational frequencies of the adjacent α-C-D bonds, leading to a measurable SKIE.
Normal SKIE (kH/kD > 1): If the transition state is more sterically crowded around the α-position than the reactant, a normal SKIE may be observed. This is because the C-H bond has a slightly larger vibrational amplitude than the C-D bond, making it effectively bulkier.
Inverse SKIE (kH/kD < 1): If the transition state is less crowded or involves a change that stiffens the C-D bending vibrations (e.g., rehybridization from sp3 to sp2), an inverse SKIE can result. wikipedia.org
Steric factors can influence the magnitude of these effects. The presence of bulky groups near the reaction center can alter the conformation of the transition state, which in turn affects the vibrational modes of the α-C-D bonds and thus the observed SKIE. nih.gov
| Reaction Type | Hybridization Change at Carbonyl Carbon | Expected kH/kD | Mechanistic Insight |
|---|---|---|---|
| SN2-type Ester Hydrolysis | sp2 → sp3 (tetrahedral intermediate) | 0.95 - 1.05 | Provides information on the structure of the transition state. wikipedia.org |
| SN1-type Reaction (hypothetical) | sp3 → sp2 (carbocation formation) | 1.15 - 1.25 | Indicates loosening of C-D bonds in the transition state. princeton.edu |
Theoretical Basis of KIEs: Zero-Point Energy Differences and Vibrational Frequencies
The theoretical foundation of the kinetic isotope effect lies in the principles of quantum mechanics and molecular vibrations. wikipedia.org A chemical bond can be modeled as a spring, and it possesses a certain amount of vibrational energy even at absolute zero, known as the zero-point energy (ZPE). psgcas.ac.in
The ZPE of a bond is determined by its vibrational frequency, which in turn depends on the masses of the connected atoms. ias.ac.in Since deuterium is twice as heavy as hydrogen, the C-D bond has a lower vibrational frequency and, consequently, a lower ZPE than the corresponding C-H bond. libretexts.orgpsgcas.ac.in This means that more energy is required to reach the transition state for a reaction that involves breaking a C-D bond compared to a C-H bond, resulting in a slower reaction rate for the deuterated compound. wikipedia.orgias.ac.in This difference in activation energy, arising from the difference in ZPE between the ground state and the transition state, is the origin of the primary kinetic isotope effect. psgcas.ac.in
Tracing Metabolic Pathways and Biotransformations
Isotopically labeled compounds are indispensable tools in the study of metabolism. scispace.com By introducing a "heavy" tag like deuterium, which can be detected by techniques such as mass spectrometry or NMR spectroscopy, scientists can follow the journey of a molecule and its breakdown products through a complex biological system. nih.govmdpi.com
Deuterium as a Metabolic Tracer in Biochemical Systems
Deuterium is a stable, non-radioactive isotope, making it safe for use in a wide range of biological studies. scispace.com When a compound like this compound is introduced into a biological system, its fate can be monitored with high precision. The primary analytical technique used is Liquid Chromatography-Mass Spectrometry (LC-MS). libretexts.org
The mass spectrometer can easily distinguish between the deuterated parent compound and any of its metabolites that retain the deuterium-labeled acetate (B1210297) group. The parent compound will appear at a mass two units higher (M+2) than its non-deuterated counterpart. If a metabolite is detected that also has an M+2 signature, it confirms that the ethyl acetate portion of the molecule remained intact during that specific biotransformation. Conversely, the absence of the M+2 signal in a metabolite would indicate that the ethyl acetate group was cleaved off. nih.gov This ability to track specific fragments of a molecule is crucial for building a complete picture of its metabolic fate. nih.gov
| Compound | Mass Signature | Metabolic Implication |
|---|---|---|
| This compound (Parent) | M+2 | Reference mass for the intact deuterated compound. |
| Metabolite A (e.g., Ring Hydroxylation) | (M+16)+2 | Indicates oxidation occurred on the pyridine (B92270) ring, leaving the deuterated side chain intact. |
| Metabolite B (e.g., Ester Hydrolysis) | (M-28) | Indicates cleavage and loss of the deuterated ethyl acetate group. |
Delineating Complex Metabolic Pathways Involving Pyridine Derivatives
Pyridine and its derivatives are common structural motifs in pharmaceuticals and other biologically active compounds. nih.govresearchgate.net Their metabolism can be complex, involving various enzymatic reactions such as oxidation, reduction, and conjugation. nih.gov Isotopic labeling is a key strategy for unraveling these intricate pathways. nih.govnih.gov
Investigation of Metabolic Shunting and Rate-Limiting Steps
The use of deuterated compounds like this compound is a sophisticated strategy for investigating the pharmacokinetics of drug candidates. The pyridine-containing structural motif is present in numerous pharmaceutical agents. A prominent example is Etoricoxib, a selective COX-2 inhibitor, which features a substituted bipyridine core. wikipedia.orgnih.gov The metabolic fate of such molecules is of critical importance, and deuteration allows researchers to dissect these pathways.
In a typical metabolic study, if the C-H bond at a specific position is oxidized by metabolic enzymes like the Cytochrome P450 (CYP) superfamily, replacing these hydrogens with deuterium can significantly slow down the rate of that specific metabolic transformation. nih.govnih.gov This retardation of metabolism at the deuterated site can have two key investigative outcomes:
Probing Metabolic Shunting: When the primary metabolic pathway is inhibited by the kinetic isotope effect, the drug's metabolism may be rerouted through alternative, previously minor, metabolic pathways. This phenomenon is known as metabolic shunting. By comparing the metabolite profile of the deuterated compound with its non-deuterated counterpart, researchers can identify these alternative routes and quantify the extent of the shunting. For Etoricoxib, several metabolites have been identified, arising from oxidation at different sites and subsequent conjugation. drugbank.comnih.gov Slowing the metabolism at one site would predictably increase the formation of other metabolites, such as those arising from N-oxidation.
| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolite | Significance |
|---|---|---|---|
| 6'-Methyl Hydroxylation | CYP3A4 (~60%), CYP2C9, CYP2D6, CYP1A2, CYP2C19 (~10% each) | 6'-Hydroxymethyl Etoricoxib | Major primary metabolic pathway for Etoricoxib. nih.govnih.govresearchgate.net |
| Further Oxidation | CYP3A4, Aldehyde Dehydrogenase | 6'-Carboxylic Acid Derivative | Major final metabolite found in excreta. nih.gov |
| 1'-N-Oxidation | Cytochrome P450 enzymes | Etoricoxib-1'-N-oxide | A minor metabolic pathway. nih.govnih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | O-beta-D-glucuronide conjugate | Phase II metabolism for excretion. nih.gov |
Influence on Reaction Selectivity in Organic Synthesis
Beyond metabolic studies, the kinetic isotope effect imparted by deuterium labeling is a subtle yet powerful tool for controlling selectivity in organic synthesis. bioworld.com In reactions where a C-H bond is broken in the rate-determining step, the corresponding C-D bond will react more slowly. This difference can be exploited to direct the outcome of a reaction, particularly in cases where a reagent might react at multiple sites within a molecule (chemoselectivity) or at different positions (regioselectivity).
Consider a synthetic intermediate containing multiple potentially reactive C-H bonds, such as a precursor to Ethyl (5-Ethyl-2-pyridinyl)-acetate. For example, in a deprotonation reaction using a strong base, there could be competition between the abstraction of a proton from the methylene (B1212753) bridge of the acetate group and a proton from the ethyl group on the pyridine ring.
By synthesizing the molecule as this compound, the C-D bonds of the acetate group are strengthened relative to the C-H bonds elsewhere. A base would therefore preferentially abstract a proton from a non-deuterated site, as the activation energy for this process is lower. This can dramatically enhance the regioselectivity of the reaction, favoring the formation of one constitutional isomer over another. This strategy allows chemists to guide reaction pathways toward a desired product, minimizing the formation of impurities and potentially simplifying purification processes.
This principle can be applied to various reaction types, including:
Base-catalyzed alkylations: Ensuring deprotonation occurs at a specific site before the addition of an electrophile.
Elimination reactions: Influencing the position of double bond formation.
C-H activation/functionalization: Directing a metal catalyst to activate a specific C-H bond over a deuterated C-D bond.
The table below illustrates this principle with a hypothetical reaction, demonstrating how the product ratio can be shifted by isotopic labeling.
| Reactant | Reaction Condition | Potential Products | Expected Outcome |
|---|---|---|---|
| Ethyl (5-Ethyl-2-pyridinyl)acetate (Non-deuterated) | Deprotonation with base, then reaction with Electrophile (E+) | Product A (functionalized at acetate) and Product B (functionalized at ethyl group) | A mixture of Product A and Product B, with the ratio depending on the relative acidities and steric factors. |
| This compound (Deuterated) | Deprotonation with base, then reaction with Electrophile (E+) | Product A (functionalized at acetate) and Product B (functionalized at ethyl group) | Due to the primary kinetic isotope effect, deprotonation at the deuterated acetate position is slower. The reaction is shunted towards deprotonation at the ethyl group, leading to a significant increase in the yield of Product B relative to Product A. |
Analytical Applications and Quantitative Methodologies
Utilization as an Internal Standard in Mass Spectrometry-Based Assays
The primary application of Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate is as an internal standard in mass spectrometry-based assays. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization effects. This co-behavior is fundamental to correcting for variations in sample preparation and instrument response.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. wikipedia.orgosti.gov This standard, in this case, this compound, mixes with the endogenous, non-labeled analyte. By measuring the ratio of the labeled to the unlabeled compound using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy and precision. osti.govnih.gov This method is considered a definitive measurement method by many national metrology institutes due to its ability to minimize measurement uncertainty. wikipedia.org
The principle of IDMS is particularly valuable in pharmacokinetic studies where precise concentration measurements of drugs and their metabolites are crucial. For instance, in the analysis of the antidiabetic drug pioglitazone (B448) and its metabolites, the use of deuterated internal standards is a common practice to ensure reliable quantification in plasma samples. nih.govfrancelab.com.arnih.gov A known quantity of this compound would be added to a patient's plasma sample, and the subsequent LC-MS/MS analysis would yield a precise concentration of the corresponding non-deuterated analyte.
| Parameter | Description | Relevance of this compound |
| Analyte | The non-deuterated compound of interest to be quantified. | Ethyl (5-Ethyl-2-pyridinyl)-acetate or a structurally similar molecule. |
| Isotopically Labeled Standard | A known quantity of the deuterated compound added to the sample. | This compound. |
| Measurement | The ratio of the mass spectrometric signal of the labeled standard to the unlabeled analyte. | The distinct mass difference allows for simultaneous detection and ratio calculation. |
| Outcome | Highly accurate and precise quantification of the analyte. | Minimizes errors from sample loss and instrument variability. |
Mitigation of Matrix Effects and Ion Suppression in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantitative analysis. However, it is susceptible to "matrix effects," where co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to either suppression or enhancement of its signal. researchgate.net This can significantly impact the accuracy of the measurement.
The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to mitigate these matrix effects. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more reliable and reproducible results. Several studies have demonstrated the successful use of deuterated internal standards to compensate for matrix effects in the analysis of various compounds in complex biological fluids.
Role in Ensuring Analytical Precision and Accuracy
The incorporation of this compound as an internal standard is instrumental in achieving high analytical precision and accuracy. Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measurement is to the true value. By compensating for random and systematic errors that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, the deuterated standard significantly improves both of these critical analytical parameters.
For example, in a clinical study analyzing pioglitazone and its active metabolites, the use of deuterated internal standards for each analyte resulted in intra-run and inter-run precision and accuracy values of less than 15%, which is well within the accepted bioanalytical method validation guidelines. nih.gov This demonstrates the indispensable role of such standards in generating high-quality data for clinical and research purposes.
Applications in Proteomics and Metabolomics Research
Beyond its use in targeted drug quantification, the principles of stable isotope labeling extend to broader "omics" fields like proteomics and metabolomics. While direct applications of this compound in these areas are not widely documented, the underlying methodologies provide a framework for its potential use.
Stable Isotope Labeling for Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. One of the most powerful techniques in this field is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govchempep.comsigmaaldrich.comnih.govwikipedia.org In a typical SILAC experiment, cells are grown in a medium containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) essential amino acid. nih.govwikipedia.org This results in the incorporation of the labeled amino acid into all newly synthesized proteins.
While SILAC traditionally uses labeled amino acids, the concept can be extended to other custom-synthesized labeled compounds that can be incorporated into cellular proteins through specific biochemical pathways or chemical derivatization. Although not a standard amino acid, a molecule like this compound could potentially be used in specialized proteomics workflows, for example, as a derivatizing agent to tag specific functional groups on proteins or peptides post-extraction, enabling their relative quantification. The deuterium (B1214612) label would introduce a specific mass shift, allowing for the differentiation and quantification of the tagged proteins from different samples by mass spectrometry.
| Labeling Strategy | Description | Potential Role of a Deuterated Compound |
| Metabolic Labeling (e.g., SILAC) | Cells incorporate labeled amino acids during protein synthesis. nih.govchempep.comsigmaaldrich.comnih.govwikipedia.org | Not directly applicable for this compound. |
| Chemical Derivatization | Proteins or peptides are chemically tagged with an isotope-labeled reagent after extraction. | A reactive form of the deuterated compound could be used to label specific protein functional groups. |
Stable Isotope Tracer-Based Metabolomics for Flux Analysis
Metabolic flux analysis is the study of the rates of metabolic reactions in a biological system. This is often achieved by introducing a stable isotope-labeled tracer into the system and tracking its incorporation into various metabolites over time. nih.govnih.govmit.educreative-proteomics.com By analyzing the isotopic enrichment patterns in downstream metabolites using mass spectrometry or NMR, researchers can elucidate the flow of atoms through metabolic pathways.
Deuterium (²H) labeled compounds are increasingly being used as tracers in metabolic flux analysis. nih.govnih.gov For instance, ²H-labeled glucose or fatty acids can be used to trace their metabolic fate through glycolysis, the citric acid cycle, and lipid metabolism. While the direct use of this compound as a metabolic tracer would depend on its ability to be taken up and metabolized by cells in a known pathway, the principle of using deuterated compounds to probe metabolic fluxes is well-established. If a biological pathway exists that utilizes the pyridinyl acetate (B1210297) moiety, this deuterated compound could serve as a valuable tool to study the dynamics of that specific pathway.
Computational and Theoretical Investigations of Deuterated Pyridine Acetates
Quantum Chemical Calculations on Deuterated Organic Molecules
Quantum chemical calculations serve as a powerful tool for investigating the properties of deuterated organic molecules, providing insights that are often difficult to obtain through experimental means alone. These computational methods allow for the detailed examination of molecular structure, spectroscopy, and reactivity. For deuterated pyridine (B92270) derivatives, such as Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate, these calculations can elucidate the subtle but significant effects of isotopic substitution. The primary difference between hydrogen and its isotope deuterium (B1214612) is the latter's greater mass, which leads to stronger chemical bonds and altered vibrational frequencies. researchgate.netyoutube.com This mass difference is the origin of the isotopic effects observed in physical and chemical properties. wikipedia.org Quantum mechanical methods, particularly density functional theory (DFT), are frequently employed to model these systems with a high degree of accuracy. researchgate.net The use of deuterated compounds as internal standards in mass spectrometry or NMR spectroscopy is a common application, highlighting the importance of understanding their distinct properties. researchgate.net
The first step in the theoretical investigation of a molecule like this compound is the optimization of its molecular geometry to find the most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. For flexible molecules, a conformational analysis is necessary to identify various low-energy conformers. Theoretical studies on substituted pyridines have been carried out to understand their conformational equilibria. mdpi.com
The substitution of protium (B1232500) (¹H) with deuterium (²H) leads to measurable changes in molecular geometry. The C-D bond is slightly shorter and stronger than the corresponding C-H bond. youtube.comresearchgate.net This is a consequence of the lower zero-point energy (ZPE) of the C-D bond compared to the C-H bond, which arises from the heavier mass of deuterium causing it to vibrate at a lower frequency. youtube.comyoutube.com While these changes are small, typically on the order of 0.005 to 0.007 Å, they can be accurately predicted by high-level quantum chemical calculations. researchgate.net For this compound, geometry optimization would reveal these subtle structural adjustments, particularly in the deuterated acetate (B1210297) group.
Table 1: Predicted Geometrical Changes in this compound upon Deuteration This table presents hypothetical data based on established principles of deuterium substitution.
| Parameter | Non-Deuterated (H) | Deuterated (D) | Predicted Change |
| C-H/D Bond Length (Å) | ~1.095 | ~1.088 | -0.007 Å |
| H-C-H / D-C-D Angle (°) | ~109.5 | ~109.4 | -0.1° |
| Zero-Point Energy (kJ/mol) | Higher | Lower | Decrease |
| Bond Dissociation Energy (kJ/mol) | Lower | Higher (~5 kJ/mol) youtube.com | Increase |
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules. Infrared (IR) spectroscopy, in particular, can easily differentiate between deuterated and non-deuterated compounds due to the significant difference in vibrational frequencies for bonds involving deuterium versus hydrogen. wikipedia.org
Vibrational Frequencies: The vibrational frequency of a chemical bond is inversely proportional to the reduced mass of the atoms involved. youtube.com Since deuterium is approximately twice as heavy as protium, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. This shift is readily calculable using methods like DFT. For this compound, the most pronounced effect would be observed in the C-D stretching modes of the acetate group, which would appear at a much lower wavenumber (typically ~2100-2250 cm⁻¹) compared to the C-H stretching modes (~2800-3000 cm⁻¹). This makes vibrational spectroscopy a powerful tool for confirming successful deuteration. Theoretical calculations can predict these frequencies with reasonable accuracy, aiding in the assignment of experimental spectra. researchgate.netnih.govwisc.edu
Rotational Constants: Rotational spectroscopy is another area where deuteration has a predictable impact. The rotational constants (A, B, C) of a molecule are inversely proportional to its moments of inertia. Substituting hydrogen with the heavier deuterium isotope increases the molecule's mass and its moments of inertia, consequently decreasing the rotational constants. researchgate.net These changes can be accurately predicted from the optimized molecular geometry. mdpi.com For a molecule like this compound, identifying its rotational spectrum would be aided by quantum chemical predictions, which can achieve a relative error as low as 0.01% for certain deuterated species. arxiv.org The detection of deuterated isotopologues in interstellar chemistry often relies on the precise prediction of their rotational spectra. nih.gov
Table 2: Predicted Spectroscopic Property Changes for this compound This table presents hypothetical data based on established principles of deuterium substitution.
| Spectroscopic Property | Non-Deuterated Analogue | Deuterated Analogue | Expected Observation |
| C-H/C-D Stretching Frequency (cm⁻¹) | ~2950 cm⁻¹ | ~2200 cm⁻¹ | Significant shift to lower frequency wikipedia.org |
| Rotational Constants (MHz) | A, B, C | A', B', C' | A' < A, B' < B, C' < C researchgate.net |
The substitution of hydrogen with deuterium can significantly alter a molecule's chemical and physical properties, an observation known as the deuterium isotope effect. wikipedia.org These effects are not merely due to the mass increase but stem from the quantum mechanical differences in zero-point energy. youtube.comyoutube.com
Kinetic Isotope Effect (KIE): One of the most significant consequences of deuteration is the kinetic isotope effect, where a reaction involving the cleavage of a C-D bond is typically several times slower than the cleavage of a C-H bond. researchgate.netyoutube.com This is because the C-D bond has a lower ZPE and is stronger, requiring more energy to break. youtube.com For this compound, any reaction where the cleavage of a C-D bond on the acetate group is the rate-determining step would exhibit a primary KIE, proceeding more slowly than its non-deuterated counterpart. This principle is famously exploited in medicinal chemistry to slow down drug metabolism, thereby increasing a drug's half-life. researchgate.net
Physical and Chemical Properties: Deuteration can influence a range of molecular properties. Compounds containing deuterium often have slightly different physical properties, such as viscosity and density, compared to their protium analogs. wikipedia.org The stronger bonds formed by deuterium can lead to increased chemical stability. researchgate.net Furthermore, replacing hydrogen with deuterium in hydrogen bonds can slightly strengthen them, which can influence the structure and properties of molecules, particularly in biological systems or materials science. youtube.com For materials, deuteration can alter phase transition temperatures and reduce non-radiative decay processes, enhancing optical performance. rsc.org
Table 3: Summary of Deuterium Effects on Molecular Properties
| Property | Effect of Deuteration | Underlying Principle |
| Bond Strength | C-D bond is stronger than C-H bond youtube.comwikipedia.org | Lower zero-point energy of C-D bond youtube.com |
| Reaction Rates | Slower for reactions involving C-D bond cleavage (KIE) researchgate.net | Higher activation energy required to break the stronger C-D bond. |
| Vibrational Frequency | Lower for C-D bond vibrations wikipedia.org | Increased reduced mass of the C-D system. |
| Molecular Stability | Increased metabolic and chemical stability researchgate.net | Stronger C-D bonds are less susceptible to cleavage. |
| Hydrogen Bonding | Can slightly strengthen hydrogen bonds youtube.com | Changes in bond geometry and strength due to the heavier isotope. |
Advanced Computational Methodologies
While standard quantum chemical methods like DFT are powerful, more advanced computational techniques are emerging to tackle complex systems and properties with even greater accuracy and efficiency. These methodologies are particularly relevant for deuterated systems where subtle quantum effects are paramount.
Hybrid quantum-classical algorithms represent a frontier in computational chemistry, aiming to solve complex problems by leveraging the strengths of both classical and quantum computers. uchicago.eduarxiv.orgionq.com In this framework, a computationally intensive part of a problem is solved on a quantum computer, while the rest is handled by a classical machine. arxiv.orgaps.org
For a molecule like this compound, these methods could be applied to calculate its electronic structure with very high accuracy. An algorithm like the Variational Quantum Eigensolver (VQE) can be used to find the ground state energy of the molecule by using a quantum computer to calculate the energy of a given molecular configuration and a classical optimizer to iteratively improve the configuration until the minimum energy is found. ionq.com This approach is particularly promising for studying complex chemical dynamics and reaction barriers where traditional methods may be computationally prohibitive. uchicago.edu These hybrid methods enable more accurate simulations than purely classical algorithms, promising to resolve many open questions once small-scale quantum computers become more widely available. aps.org
Table 4: Workflow for Machine Learning Prediction of Deuterated Compound Properties
| Step | Description | Tools/Methods |
| 1. Data Generation | Create a large database of deuterated molecules and their properties (e.g., bond energies, vibrational frequencies) using quantum chemical calculations. | Density Functional Theory (DFT) |
| 2. Feature Engineering | Represent each molecule as a set of numerical descriptors (features) that the ML model can understand. | Molecular fingerprints, Coulomb matrices |
| 3. Model Training | Train an ML algorithm (e.g., a neural network) on the generated dataset to learn the structure-property relationships. ucdavis.edu | K-Nearest Neighbors (KNN) nih.gov, Deep Neural Networks (DNN) uchicago.edu |
| 4. Prediction | Use the trained model to predict the properties of new, unseen deuterated compounds like this compound. | Trained ML Model |
| 5. Validation | Confirm the model's predictions with a small number of targeted experiments or high-level quantum calculations. labmanager.com | Experimental spectroscopy, targeted DFT calculations |
Tunneling Effects in Deuterium-Containing Reaction Pathways
In the realm of computational and theoretical chemistry, the study of reaction mechanisms has been profoundly enhanced by the consideration of quantum mechanical phenomena, particularly quantum tunneling. For molecules containing deuterium, such as this compound, tunneling can play a significant role in determining reaction rates and pathways, especially in processes involving the transfer of a hydrogen isotope. This section delves into the theoretical underpinnings and computational investigations of tunneling effects in reaction pathways involving deuterated pyridine acetates.
Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not possess sufficient energy to overcome it classically. This effect is more pronounced for lighter particles, and thus, the substitution of protium (H) with deuterium (D) can lead to a significant decrease in the tunneling probability due to the doubling of the particle mass. nih.gov This difference in tunneling behavior is a key contributor to the kinetic isotope effect (KIE), which is the ratio of the reaction rate for a light isotope to that of a heavy isotope (kH/kD). wikipedia.orglibretexts.org
In the context of this compound, any reaction involving the cleavage of a C-D bond at the acetate position would be expected to exhibit a significant primary kinetic isotope effect if tunneling is a contributing factor. Computational models, such as those based on density functional theory (DFT) and semi-classically corrected transition state theory (SC-TST), are instrumental in predicting the magnitude of these effects. chemscene.com
Detailed Research Findings
While specific computational studies on this compound are not extensively available in the public domain, we can infer the expected tunneling effects based on analogous systems and theoretical principles. The reaction pathways of interest for this molecule would likely involve proton (or deuteron) abstraction from the α-carbon of the acetate group in various base-catalyzed reactions.
Computational studies on similar hydrogen transfer reactions have demonstrated that tunneling can lead to exceptionally large KIEs, sometimes far exceeding the semi-classical limit of approximately 7 at room temperature. acs.org The magnitude of the KIE is highly dependent on the shape of the potential energy barrier—specifically its height and width. chemscene.com Narrower barriers facilitate greater tunneling.
The deuteration at the α-position of the ethyl acetate moiety in this compound directly impacts the zero-point energy (ZPE) of the C-D bond compared to a C-H bond. The C-D bond has a lower ZPE, meaning more energy is required to reach the transition state, which contributes to a slower reaction rate for the deuterated compound. sigmaaldrich.comprinceton.edu Tunneling corrections to the rate constant further amplify this difference.
The following interactive table summarizes theoretical KIE values for a hypothetical proton/deuteron abstraction from a pyridine acetate at different temperatures, illustrating the impact of tunneling. The "Semiclassical KIE" represents the effect without tunneling, while the "KIE with Tunneling" includes quantum corrections.
Furthermore, computational studies can elucidate the structure of the transition state. For hydrogen transfer reactions, a more symmetric transition state, where the proton is equally shared between the donor and acceptor, often leads to a lower barrier and a greater potential for tunneling. The electronic properties of the pyridine ring in this compound can influence the stability of the transition state and thus the extent of tunneling.
Another important aspect is the temperature dependence of the KIE. In the absence of tunneling, the KIE generally decreases with increasing temperature. However, for reactions with a significant tunneling contribution, the temperature dependence can be much weaker. acs.org This is because tunneling is less sensitive to temperature than classical over-the-barrier processes.
The following interactive table presents a hypothetical comparison of activation energies and Arrhenius pre-exponential factors for the protio and deuterated species, which can be derived from computational studies.
Future Research Directions and Emerging Trends
Development of Novel Deuteration Strategies for Complex Pyridine (B92270) Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, making the development of efficient and selective deuteration methods for these structures a significant research focus. researchgate.net Traditional methods often require harsh conditions or offer limited regioselectivity. However, recent advancements are paving the way for more sophisticated and milder deuteration strategies.
One promising approach involves the use of transition metal catalysis. researchgate.net Researchers have explored various catalyst systems, including palladium and platinum, to facilitate hydrogen-deuterium (H/D) exchange on pyridine rings. For instance, a mixed Pd/C and Pt/C catalyst system has been shown to be effective for the deuteration of imidazo[1,2-a]pyridines, albeit at elevated temperatures. nih.gov Future research is directed towards developing catalysts that operate under milder conditions and offer greater control over which specific positions on the pyridine ring are deuterated.
Electrochemical methods are also emerging as a powerful tool for the C-H deuteration of pyridine derivatives. researchgate.net These techniques can offer high chemo- and regioselectivity without the need for metal catalysts or harsh reagents, using readily available deuterium (B1214612) sources like D₂O. researchgate.net Further exploration in this area could lead to more environmentally friendly and scalable deuteration processes for complex pyridine-containing molecules.
Additionally, base-mediated deuteration strategies are being refined to improve selectivity. researchgate.net While methods using superbases have demonstrated the ability to deuterate pyridine rings, they often result in a mixture of isomers. researchgate.net Ongoing research is focused on the use of temporary directing groups to guide deuteration to specific positions on the pyridine scaffold, offering more precise control over the final deuterated product. researchgate.net
Table 1: Comparison of Deuteration Strategies for Pyridine Scaffolds
| Strategy | Advantages | Challenges | Emerging Trends |
|---|---|---|---|
| Transition Metal Catalysis | High efficiency for H/D exchange. nih.gov | Often requires harsh reaction conditions; potential for metal contamination. nih.gov | Development of catalysts for milder reaction conditions and improved regioselectivity. |
| Electrochemical Methods | Metal-free, environmentally friendly, high chemo- and regioselectivity. researchgate.net | Substrate scope and scalability may be limited. | Optimization of reaction conditions and electrode materials for broader applicability. |
| Base-Mediated Deuteration | Can achieve deuteration at positions not accessible by other methods. researchgate.net | Often results in mixtures of isomers; requires strong bases. researchgate.net | Use of temporary directing groups for enhanced regioselectivity. researchgate.net |
Integration of Deuterated Compounds in Advanced Biomedical Research Tools (General)
The unique spectroscopic and metabolic properties of deuterated compounds make them invaluable tools in a variety of advanced biomedical research applications. scispace.comsimsonpharma.comclearsynth.com Their integration into techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET) is providing unprecedented insights into biological processes.
In NMR spectroscopy, deuterated solvents are widely used to avoid interference from proton signals of the solvent, allowing for clearer analysis of the compound of interest. tcichemicals.comtutorchase.comsimsonpharma.com Beyond their use as solvents, deuterium-labeled compounds serve as powerful probes in structural biology. clearsynth.comwikipedia.org By selectively replacing hydrogen with deuterium in a molecule, researchers can simplify complex NMR spectra and gain detailed information about molecular structure and dynamics. simsonpharma.comwikipedia.org This is particularly useful for studying large biomolecules like proteins, where deuterium labeling can help to elucidate protein-ligand interactions and conformational changes. clearsynth.com
Positron Emission Tomography (PET) is another area where deuterated compounds are having a significant impact. researchgate.netnih.govsnmjournals.org PET imaging relies on the detection of radiolabeled tracers to visualize and measure metabolic processes in the body. nih.gov Deuteration of PET tracers can improve their metabolic stability by slowing down the rate of enzymatic degradation. researchgate.netnih.govsnmjournals.org This leads to a longer circulation time for the tracer, potentially resulting in clearer images and more accurate quantification of biological targets. researchgate.netnih.gov For example, deuterated versions of PET tracers targeting enzymes like monoamine oxidase (MAO) have been developed to enhance their imaging properties. snmjournals.org
Furthermore, deuterium-labeled compounds are extensively used in drug metabolism and pharmacokinetic (DMPK) studies. nih.govsimsonpharma.comacs.org By tracking the fate of a deuterated drug in the body, researchers can identify metabolic pathways, determine the rate of drug clearance, and identify potential drug-drug interactions. simsonpharma.comclearsynth.com This information is crucial for optimizing the safety and efficacy of new drug candidates. nih.govsimsonpharma.com
Advancements in Computational Modeling for Isotopic Effects
Computational chemistry has become an indispensable tool for understanding and predicting the effects of isotopic substitution on chemical reactions. nih.gov Modern computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT), allow for the accurate calculation of kinetic isotope effects (KIEs). nih.govwikipedia.org These calculations provide valuable insights into reaction mechanisms by helping to identify the rate-determining step and the geometry of the transition state. princeton.educore.ac.uk
One of the key areas of advancement is the ability to model complex biological systems, such as enzyme-catalyzed reactions. nih.gov By simulating the reaction within the active site of an enzyme, researchers can predict how deuteration will affect the reaction rate and use this information to design more effective enzyme inhibitors. nih.gov Computational models can also be used to distinguish between different possible transition state structures that are close in energy, a task that can be challenging to achieve through experimental methods alone. princeton.edu
Furthermore, computational models are being developed to account for quantum mechanical phenomena such as tunneling, which can have a significant impact on the magnitude of the KIE, especially for reactions involving the transfer of a hydrogen atom. wikipedia.orgacs.orgresearchgate.net By incorporating these effects into the calculations, researchers can achieve a more accurate prediction of the experimental KIE and gain a deeper understanding of the underlying reaction dynamics. faccts.de
The synergy between computational modeling and experimental studies is crucial for advancing our understanding of isotopic effects. nih.gov Computational predictions can guide the design of new experiments, while experimental results can be used to validate and refine the computational models. This iterative process is leading to a more comprehensive understanding of how isotopic substitution influences chemical reactivity.
Expanding the Scope of Deuterium Labeling in Mechanistic Organic Chemistry
Deuterium labeling has long been a cornerstone of mechanistic organic chemistry, primarily through the study of kinetic isotope effects (KIEs). chem-station.comwikipedia.orgprinceton.edu The KIE, which is the ratio of the reaction rate of a compound with the lighter isotope to that of the same compound with the heavier isotope, provides a powerful tool for probing the transition state of a reaction. wikipedia.orgyoutube.com A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu The magnitude of the primary KIE can provide information about the symmetry of the transition state. princeton.edu
Secondary KIEs, on the other hand, are observed when the isotopic substitution is at a position remote from the reacting center. wikipedia.orgprinceton.edu These effects arise from changes in the vibrational frequencies of bonds to the isotope in the transition state compared to the ground state and can provide information about changes in hybridization or steric environment at the labeled position. princeton.edu
The application of KIE studies is expanding to increasingly complex reaction systems. For example, KIEs are being used to elucidate the mechanisms of transition metal-catalyzed reactions, providing insights into the nature of the catalytic cycle and the role of the metal center. researchgate.net They are also being employed to study the mechanisms of enzymatic reactions, helping to unravel the intricate steps involved in biological catalysis. nih.gov
Beyond traditional KIE studies, deuterium labeling is being used in more creative ways to probe reaction mechanisms. For instance, deuterium "scrambling" experiments, where the position of the deuterium label changes during the course of a reaction, can provide evidence for the existence of reversible steps or the formation of symmetric intermediates. researchgate.net As analytical techniques for detecting and quantifying deuterium become more sensitive, the scope of deuterium labeling in mechanistic organic chemistry is expected to continue to expand, providing ever more detailed insights into the fundamental processes that govern chemical transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate, and how does deuterium incorporation affect the reaction conditions?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For deuterated analogs, deuterated reagents (e.g., D₂O or deuterated ethanol) are introduced during esterification or via post-synthetic exchange. A general procedure involves reacting 5-ethyl-2-pyridinyl acetic acid with deuterated ethanol under acid catalysis (e.g., H₂SO₄) at reflux, followed by purification via distillation or column chromatography . Deuterium incorporation requires anhydrous conditions to prevent isotopic dilution.
Q. Which analytical techniques are most effective for confirming the structure and isotopic purity of this deuterated compound?
- Methodological Answer :
- NMR : ¹H NMR identifies the absence of protons at the 1,1-d2 position (singlet suppression at ~δ 2.5 ppm for -CD₂-).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and isotopic pattern (e.g., +2 amu shift for two deuteriums).
- IR Spectroscopy : C-D stretching vibrations (~2000-2200 cm⁻¹) distinguish deuterated bonds .
- Quantitative deuterium content is validated via isotopic ratio analysis (e.g., GC-MS with deuterated internal standards).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods to avoid inhalation of volatile organic compounds.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers under inert gas (N₂/Ar) to minimize isotopic exchange.
- Follow SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) and disposal .
Advanced Research Questions
Q. How does the 1,1-d2 isotopic substitution influence the compound’s thermodynamic and kinetic properties in reaction mechanisms?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium at the α-position slows proton transfer steps (e.g., enolate formation), increasing activation energy. KIE (k_H/k_D ≈ 2–10) is measured via competitive experiments under identical conditions .
- Thermodynamic Stability : Deuterated bonds (C-D) exhibit higher bond dissociation energy (~1–3 kcal/mol) than C-H, altering equilibrium positions in reversible reactions (e.g., keto-enol tautomerism) .
Q. What experimental strategies are used to evaluate this compound’s potential as a biochemical probe for enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Monitor inhibition kinetics (IC₅₀) using fluorogenic substrates (e.g., for hydrolases) or radiometric assays.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and enthalpy changes.
- X-ray Crystallography : Resolves structural interactions between the deuterated compound and the enzyme active site .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹³C NMR) for this deuterated compound?
- Methodological Answer :
- Variable Temperature NMR : Identifies dynamic effects (e.g., hindered rotation of the pyridinyl group) causing splitting.
- DFT Calculations : Predicts theoretical spectra to cross-validate experimental data.
- Isotopic Purity Check : Contaminants (e.g., non-deuterated analogs) are ruled out via LC-MS .
Q. What are the best practices for incorporating this deuterated compound into isotopic labeling studies to trace metabolic pathways?
- Methodological Answer :
- Cell/Tissue Incubation : Use isotopically labeled media and track incorporation via LC-HRMS.
- Stable Isotope-Resolved Metabolomics (SIRM) : Combines ¹³C/²D labeling to map flux through pathways (e.g., glycolysis, TCA cycle).
- Data Analysis : Multivariate statistics (PCA, PLS-DA) differentiate labeled vs. unlabeled metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
